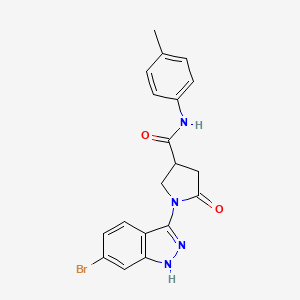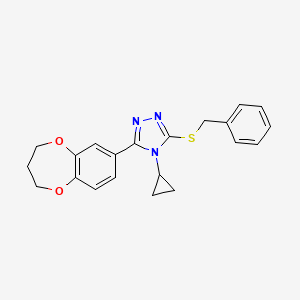![molecular formula C21H22N4O2S B14967533 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B14967533.png)
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound that features a unique combination of a hexahydrocinnolinone core and a thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocinnolinone core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiazole moiety is then introduced via a condensation reaction with a suitable thioamide. The final step involves the coupling of the two fragments using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-OXO-2,3-DIHYDROINDEN-1-YLIDENE)MALONONITRILE: Similar in structure but with a different core.
2-(5,6-DIFLUORO-3-OXO-2,3-DIHYDRO-1H-INDEN-1-YLIDENE)MALONONITRILE: Contains fluorine atoms, which may alter its reactivity and properties.
Uniqueness
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE is unique due to its combination of a hexahydrocinnolinone core and a thiazole moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H22N4O2S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N4O2S/c26-19(13-25-21(27)12-16-8-4-5-9-17(16)24-25)22-11-10-20-23-18(14-28-20)15-6-2-1-3-7-15/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,22,26) |
InChI-Schlüssel |
IMOKBNJGCUISNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B14967455.png)
![N-(3-chloro-4-methoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14967471.png)
![1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B14967472.png)
![N-benzyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967479.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B14967480.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14967488.png)


![2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967521.png)
![1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B14967528.png)
![N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14967545.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B14967549.png)
![1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14967552.png)
![6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967553.png)
